Cas no 1470-79-7 (2,4,4'-Trihydroxybenzophenone)

2,4,4'-Trihydroxybenzophenone is a benzophenone derivative featuring hydroxyl groups at the 2, 4, and 4' positions. This compound exhibits strong UV-absorbing properties due to its conjugated aromatic structure, making it useful in applications requiring photostabilization. Its phenolic hydroxyl groups enhance solubility in polar solvents and contribute to its reactivity in chemical synthesis. The compound is employed as an intermediate in the production of specialty polymers, coatings, and UV filters. Its ability to scavenge free radicals further supports its role in stabilizing materials against photodegradation. The balanced hydrophilicity and structural rigidity of 2,4,4'-Trihydroxybenzophenone make it a versatile component in advanced material formulations.
2,4,4'-Trihydroxybenzophenone structure
2,4,4'-Trihydroxybenzophenone structure
Product Name:2,4,4'-Trihydroxybenzophenone
CAS No:1470-79-7
MF:C13H10O4
MW:230.216104030609
MDL:MFCD00002356
CID:41433
PubChem ID:87576482
Update Time:2025-10-29

2,4,4'-Trihydroxybenzophenone Chemical and Physical Properties

Names and Identifiers

    • 2,4,4'-Trihydroxybenzophenone
    • (2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone
    • TRIHYDROXYBENZOPHENONE
    • 2,4-Dihydroxyphenyl p-hydroxybenzyl ketone
    • (2,4-dihydroxyphenyl)(4-hydroxyphenyl)-methanon
    • Methanone, (2,4-dihydroxyphenyl)(4-hydroxyphenyl)-
    • (2,4-DIHYDROXY-PHENYL)-(4-HYDROXY-PHENYL)-METHANONE
    • LABOTEST-BB LT00159581
    • 2,4,4'-Trihydroxybenzophenone 95%
    • 2,4,4'-Trihydroxybenzophenone,95%
    • 2,4,4-TRIHYDROXYBENZOPHENONE 98+%
    • (2,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone
    • 2,4,4-Trihydroxybenzophenone
    • Benzophenone, 2,4,4'-trihydroxy-
    • MLS000776962
    • QP9121IG2S
    • OKJFKPFBSPZTAH-UHFFFAOYSA-N
    • SMR000413359
    • DSSTox_RID_80517
    • DSSTox_CID_24836
    • DSSTox_GSID_44836
    • 2,4,4'-Trihydroxybenzophenone, 95%
    • NCGC00246451-01
    • UNII-QP9121IG2S
    • HMS1607G21
    • Oprea1_062728
    • NCGC00246451-02
    • CAS-1470-79-7
    • AKOS001483263
    • NSC 76052
    • NCGC00257317-01
    • SR-01000087551
    • Q27287429
    • AS-68393
    • W-108118
    • BIDD:ER0047
    • Benzophenone,4,4'-trihydroxy-
    • CS-0182614
    • BDBM225877
    • NS00004106
    • D92364
    • HMS2753L10
    • SCHEMBL93420
    • CCG-103164
    • 2,4,4'-Trihydroxybenzophenone, >/=98%
    • (2,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone #
    • SR-01000087551-1
    • 4,2',4'-trihydroxy-benzophenone
    • 4EU
    • MFCD00002356
    • CHEMBL1905072
    • Tox21_303488
    • NSC76052
    • FT-0609774
    • 4-(4-hydroxybenzoyl)benzene-1,3-diol
    • Opera_ID_995
    • 2,4'-Trihydroxybenzophenone
    • hsp90_176
    • NCGC00259859-01
    • EU-0000155
    • DTXCID6024836
    • 2,4,4'trihydroxybenzophenone
    • 1470-79-7
    • 2,4-dihydroxy-4'-hydroxybenzophenone
    • SY051515
    • NSC-76052
    • EINECS 216-004-2
    • 2,4,4/'-Trihydroxybenzophenone
    • Tox21_202310
    • T0584
    • Methanone,4-dihydroxyphenyl)(4-hydroxyphenyl)-
    • DTXSID8044836
    • 4',2,4-trihydroxy benzophenone
    • STK801744
    • AH-034/32472037
    • BBL010726
    • 2,4,4\\'-Trihydroxybenzophenone
    • MDL: MFCD00002356
    • Inchi: 1S/C13H10O4/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,14-16H
    • InChI Key: OKJFKPFBSPZTAH-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C(C1C=CC(=CC=1)O)=O)O

Computed Properties

  • Exact Mass: 230.05800
  • Monoisotopic Mass: 230.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 77.8
  • Surface Charge: 0
  • Tautomer Count: 45

Experimental Properties

  • Color/Form: powder
  • Density: 1.2683 (rough estimate)
  • Melting Point: 199.0 to 202.0 deg-C
  • Boiling Point: 332.2°C (rough estimate)
  • Flash Point: 263.0±20.5 °C
  • Refractive Index: 1.4977 (estimate)
  • PSA: 77.76000
  • LogP: 2.03440
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C
  • pka: 7.59±0.35(Predicted)

2,4,4'-Trihydroxybenzophenone Security Information

2,4,4'-Trihydroxybenzophenone Customs Data

  • HS CODE:2914.50.3000

2,4,4'-Trihydroxybenzophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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1470-79-7 98%
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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¥335.00 2024-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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TRC
T896068-100mg
2,4,4'-Trihydroxybenzophenone
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$64.00 2023-05-17
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T896068-250mg
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2,4,4'-Trihydroxybenzophenone Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:1470-79-7)2,4,4-三羟基二苯甲酮
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Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:1470-79-7)2,4,4'-Trihydroxybenzophenone
Order Number:A808595
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:49
Price ($):194.0
Email:sales@amadischem.com

2,4,4'-Trihydroxybenzophenone Related Literature

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1470-79-7)2,4,4-三羟基二苯甲酮
LE2472811
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:1470-79-7)2,4,4'-Trihydroxybenzophenone
A808595
Purity:99%
Quantity:25g
Price ($):194.0
Email